![molecular formula C20H24N2O2 B2995358 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 637323-62-7](/img/structure/B2995358.png)
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a complex organic compound that contains both benzimidazole and propanol groups, as well as a tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multi-step reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: : Often achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Tolylation: : Introduction of the tolyloxy group can be accomplished through nucleophilic substitution reactions where a suitable tolyl chloride reacts with a nucleophile.
Attachment of the Propyl Group: : This could involve alkylation reactions where the benzimidazole core is treated with a propyl halide.
Introduction of the Hydroxyl Group: : Finally, the propanol moiety might be introduced via reduction of an ester intermediate or direct hydroxylation of the propyl chain.
Industrial Production Methods
For industrial-scale production, the compound would likely be synthesized using a similar multi-step approach, but with optimizations for yield and efficiency. Reactions may be conducted in continuous flow systems to enhance scalability and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, especially at the benzimidazole core or the propanol group.
Reduction: : Reduction of the tolyloxy group could yield different functionalized products.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the tolyloxy and benzimidazole groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: : Halogenating agents or nucleophiles like alkoxides and amines.
Major Products
Oxidation: : May produce ketones, aldehydes, or carboxylic acids.
Reduction: : Could yield alcohols or alkanes.
Substitution: : Leads to a variety of functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol has applications across various fields:
Chemistry: : As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: : Potentially as a molecule of interest in bioconjugation or molecular recognition studies.
Medicine: : May have therapeutic potential given the structural motifs present, which are common in pharmacologically active compounds.
Industry: : Its derivatives might be used in material science for the development of advanced materials like polymers.
Mechanism of Action
This compound likely exerts its effects through interactions with various molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites in proteins, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol can be compared with other benzimidazole derivatives:
3-[1-(3-methoxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol: : Substitution of the tolyloxy group with a methoxy group.
3-[1-(3-ethyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol: : Replacement of the tolyloxy group with an ethyloxy group.
Conclusion
This compound is a versatile compound with unique reactivity and wide-ranging applications in scientific research and industry. Its structural features enable it to participate in various chemical reactions and interact with biological targets, making it an interesting subject of study.
Properties
IUPAC Name |
3-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-2-5-11-19(16)24-15-7-13-22-18-10-4-3-9-17(18)21-20(22)12-6-14-23/h2-5,8-11,23H,6-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXSBHJANBTMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)
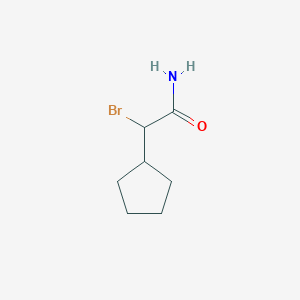
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
![ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2995283.png)
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)
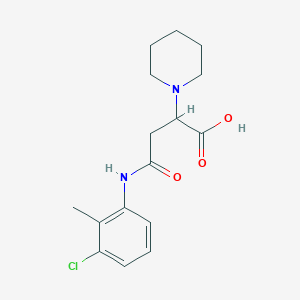
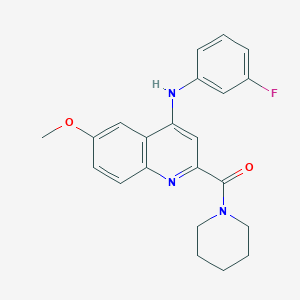
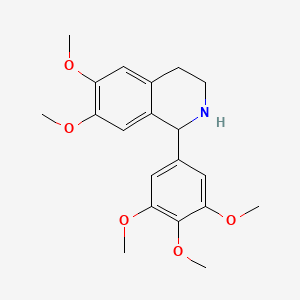
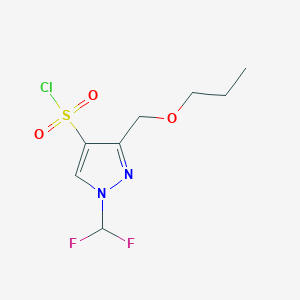
![6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)
![tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2995294.png)
